molecular formula C11H11NO3 B8239822 4,7-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one

4,7-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one

Cat. No.: B8239822
M. Wt: 205.21 g/mol
InChI Key: HBSZREPFFVGRLO-UHFFFAOYSA-N
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Description

4,7-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H11NO3 It is a derivative of indanone, characterized by the presence of methyl and nitro groups on the indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one typically involves the nitration of 4,7-dimethyl-2,3-dihydroinden-1-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4,7-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The methyl groups can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under appropriate conditions.

Major Products:

    Reduction: 4,7-Dimethyl-6-amino-2,3-dihydroinden-1-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4,7-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds.

    Industry: Used in the production of dyes, pigments, and other materials where specific functional groups are required.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound’s effects are mediated through interactions with molecular targets such as enzymes and receptors, depending on its specific application.

Comparison with Similar Compounds

    4,7-Dimethyl-2,3-dihydroinden-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Nitro-2,3-dihydroinden-1-one: Lacks the methyl groups, which can affect its physical and chemical properties.

Uniqueness: 4,7-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both methyl and nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes the compound valuable in various research and industrial contexts.

Properties

IUPAC Name

4,7-dimethyl-6-nitro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-5-9(12(14)15)7(2)11-8(6)3-4-10(11)13/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSZREPFFVGRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1CCC2=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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